

# Commercial Suppliers and Technical Guide for High-Purity Carbidopa-d3

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For researchers, scientists, and drug development professionals, sourcing high-purity deuterated compounds is a critical step in ensuring the accuracy and reliability of experimental data. This technical guide provides an in-depth overview of commercial suppliers of high-purity **Carbidopa-d3**, its applications, and relevant experimental methodologies.

#### **Introduction to Carbidopa-d3**

Carbidopa-d3 is the deuterium-labeled version of Carbidopa, a peripherally acting aromatic L-amino acid decarboxylase (DDC) inhibitor.[1][2][3] It is most commonly used in combination with Levodopa (L-DOPA) for the treatment of Parkinson's disease.[3][4][5] Carbidopa's primary function is to prevent the conversion of L-DOPA to dopamine in the peripheral tissues, thereby increasing the bioavailability of L-DOPA in the central nervous system.[1][2][6] Due to its isotopic labeling, Carbidopa-d3 serves as an ideal internal standard for the quantification of Carbidopa in biological samples using mass spectrometry-based assays.[7][8]

#### **Commercial Suppliers of High-Purity Carbidopa-d3**

A number of reputable suppliers offer high-purity **Carbidopa-d3** for research and development purposes. The following table summarizes key quantitative data from various suppliers to facilitate comparison.



Supplier	Product Name	Purity	Isotopic Enrichment	Molecular Formula	CAS Number
ESS Chem Co.	S-(-)- Carbidopa- D3 (ring)	99.8% (HPLC)	>98% atom D	C10H11D3N2O	28860-95-9 (unlabelled)
MedChemEx press	Carbidopa-d3 (monohydrate )	98.0%	99.30%	C10H13D3N2O	1276197-58- 0
Simson Pharma Limited	Carbidopa D3	Certificate of Analysis provided	Certificate of Analysis provided	-	-
Acanthus Research	S-(-)- Carbidopa- D3	-	-	C10H11D3N2O	28860-95-9
Pharmaffiliate s	(S)-(-)- Carbidopa-d3 Monohydrate	High Purity	-	C10H13D3N2O	-
CLEARSYNT H	(S)-(-)- Carbidopa-d3 Hydrate	-	-	C10H13D3N2O	1276197-58- 0
Veeprho	Carbidopa- D3	-	-	C10H11D3N2O	1276732-89- 8

Note: "-" indicates that the information is not readily available on the supplier's website but is typically provided in the Certificate of Analysis upon request.

### **Experimental Protocols**

The primary application of high-purity **Carbidopa-d3** is as an internal standard in bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify Carbidopa in biological matrices like plasma and urine.[7][8]



# Key Experiment: Quantification of Carbidopa in Human Plasma using LC-MS/MS with Carbidopa-d3 as an Internal Standard

This section outlines a detailed methodology based on established protocols.[7][8][9][10]

- 1. Sample Preparation (Protein Precipitation)
- To 100  $\mu$ L of human plasma, add 300  $\mu$ L of a 10% trifluoroacetic acid (TFA) solution containing the internal standard, **Carbidopa-d3**, at a concentration of 200  $\mu$ g/L.[11]
- Vortex the mixture for 10 seconds to precipitate proteins.
- Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
- Collect the supernatant for LC-MS/MS analysis.
- 2. Chromatographic Conditions
- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A reversed-phase column, such as a Kinetex biphenyl column (50 mm x 3 mm, 2.6 μm), is suitable.[10]
- Mobile Phase: An isocratic mobile phase consisting of a mixture of 0.1% formic acid in water and acetonitrile (e.g., 80:20, v/v).[10]
- Flow Rate: A flow rate of 0.3 mL/min is typically used.[10]
- Injection Volume: 5-10 μL.
- Column Temperature: 40°C.
- 3. Mass Spectrometric Conditions
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.



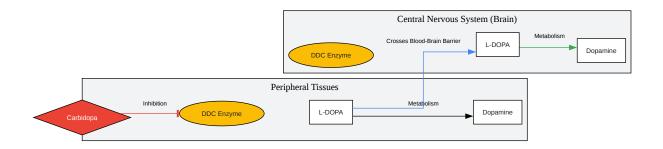
- Ionization Mode: Positive ion mode.
- Multiple Reaction Monitoring (MRM) Transitions:
  - Carbidopa: m/z 227 → 181[10][11]
  - Carbidopa-d3 (Internal Standard): The transition will be shifted by the mass of the deuterium labels. For a d3-labeled standard, a potential transition could be m/z 230 → 184. The exact transition should be optimized based on the specific labeled position and fragmentation pattern.
- Optimization: Source parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.
- 4. Data Analysis
- Quantification is performed by calculating the peak area ratio of the analyte (Carbidopa) to the internal standard (Carbidopa-d3).
- A calibration curve is constructed by plotting the peak area ratios of known concentrations of Carbidopa standards versus their concentrations.
- The concentration of Carbidopa in the unknown samples is then determined from the calibration curve.

# Signaling Pathway and Experimental Workflow Diagrams

#### **Mechanism of Action of Carbidopa**

Carbidopa exerts its therapeutic effect by inhibiting the DOPA decarboxylase (DDC) enzyme in the peripheral tissues. This prevents the premature conversion of L-DOPA to dopamine, allowing more L-DOPA to cross the blood-brain barrier where it can be converted to dopamine in the brain to alleviate the symptoms of Parkinson's disease.





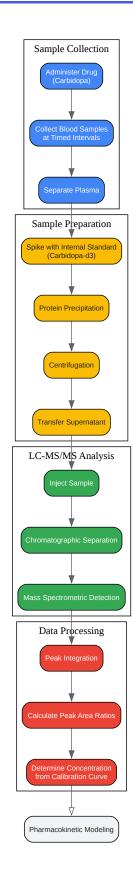
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Caption: Mechanism of Carbidopa in preventing peripheral L-DOPA metabolism.

#### **Experimental Workflow for Pharmacokinetic Analysis**

The following diagram illustrates a typical workflow for a pharmacokinetic study involving the quantification of Carbidopa using **Carbidopa-d3** as an internal standard.





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Caption: Workflow for pharmacokinetic analysis using Carbidopa-d3.



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